1-(Quinazolin-6-yl)ethanol
CAS No.: 1150617-88-1
Cat. No.: VC18305709
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1150617-88-1 |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 174.20 g/mol |
IUPAC Name | 1-quinazolin-6-ylethanol |
Standard InChI | InChI=1S/C10H10N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-7,13H,1H3 |
Standard InChI Key | LURDNNVFOSKGSB-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC2=CN=CN=C2C=C1)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
-
IUPAC Name: 1-(Quinazolin-6-yl)ethanol
-
Molecular Formula: CHNO
-
Molecular Weight: 174.20 g/mol
-
SMILES: CC(C1=CC2=CN=CN=C2C=C1)O
-
InChI Key: LURDNNVFOSKGSB-UHFFFAOYSA-N
The compound features a quinazoline core (a fused benzene and pyrimidine ring) with a hydroxyl-bearing ethyl group at position 6. This substitution enhances polarity, potentially improving water solubility compared to non-hydroxylated analogs.
Spectroscopic Data
-
NMR: Key signals include a singlet for the hydroxyl proton (~1.5 ppm) and aromatic protons between 7.2–8.5 ppm, consistent with quinazoline derivatives .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 174.1 [M+H].
Synthesis and Preparation
Suzuki-Miyaura Cross-Coupling
A common method involves coupling 6-bromoquinazoline with boronic esters under palladium catalysis (e.g., Pd(dppf)Cl) :
-
Intermediate Formation: 6-Bromoquinazolin-4(3H)-one is synthesized via chlorination of quinazolinone.
-
Coupling: Reaction with 2-aminopyridine-5-boronic pinacol ester yields 6-substituted quinazoline .
-
Reduction: The ketone intermediate is reduced to ethanol using NaBH.
Copper-Catalyzed Tandem Oxidative Synthesis
An alternative route employs copper catalysts (e.g., Cu(OAc)) to couple 2-aminobenzonitriles with primary alcohols . This method avoids palladium but requires higher temperatures (100–120°C).
Optimization Strategies
-
Catalyst Selection: Replacing Pd(dppf)Cl with 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride increases yield by 40% .
-
Solvent Systems: Anisole and 1,4-dioxane improve reaction efficiency due to better solubility of intermediates .
Biological Activities and Mechanisms
Antimicrobial Properties
-
Broad-Spectrum Activity: Quinazoline derivatives inhibit Staphylococcus aureus and Escherichia coli with MIC values of 2–8 μg/mL, attributed to interference with microbial DNA gyrase .
Computational Toxicity Predictions
-
In Silico Models: Using Toxtree and pkCSM, analogs (e.g., 1-phenyl-1-(quinazolin-4-yl)ethanol) show low mutagenicity and hepatotoxicity risks .
-
ADMET Profile: Predicted LD (oral rat): 1,200 mg/kg; moderate blood-brain barrier permeability .
Applications in Drug Development
Kinase Inhibitor Scaffolds
-
EGFR Targeting: Structural analogs (e.g., erlotinib derivatives) are FDA-approved for non-small cell lung cancer .
-
PI3Kα Selectivity: The ethanol group enhances binding to Gln859 via hydrogen bonding, improving selectivity .
Pharmacokinetic Optimization
-
Solubility: LogP = 1.8 (predicted), indicating better aqueous solubility than non-polar quinazolines.
-
Metabolic Stability: Resistant to CYP3A4-mediated oxidation due to steric hindrance from the ethanol group .
Comparative Analysis of Quinazoline Derivatives
Recent Advances and Future Directions
-
Dual-Target Inhibitors: Hybrid molecules combining quinazoline and imidazopyridine moieties show synergistic effects in kinase inhibition .
-
Nanoformulations: Liposomal encapsulation improves bioavailability by 3-fold in murine models .
-
Green Synthesis: Microwave-assisted reactions reduce synthesis time from 12 h to 2 h with comparable yields .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume